3-Iodo-2-(oxetan-3-yloxy)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(oxetan-3-yloxy)-pyridine is an organic compound that features a pyridine ring substituted with an iodo group at the third position and an oxetane ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(oxetan-3-yloxy)-pyridine typically involves the iodination of 2-(oxetan-3-yloxy)-pyridine. The reaction is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(oxetan-3-yloxy)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodo group is replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Coupling Reactions: Products are typically more complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
3-Iodo-2-(oxetan-3-yloxy)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(oxetan-3-yloxy)-pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the iodo group can undergo substitution or coupling reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
3-Iodooxetane: Similar in structure but lacks the pyridine ring.
2-Iodo-1,3-epoxypropane: Another iodo-substituted oxetane derivative.
Oxetane, 3-iodo-: A simpler oxetane derivative with an iodo group.
Uniqueness
3-Iodo-2-(oxetan-3-yloxy)-pyridine is unique due to the combination of the pyridine ring and the oxetane ring, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to simpler analogs.
Properties
IUPAC Name |
3-iodo-2-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCTVHXHDUTCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.